Cas no 1438888-08-4 ((3-methoxyprop-1-yn-1-yl)boronic acid)

(3-methoxyprop-1-yn-1-yl)boronic acid structure
1438888-08-4 structure
Product name:(3-methoxyprop-1-yn-1-yl)boronic acid
CAS No:1438888-08-4
MF:C4H7BO3
Molecular Weight:113.907581567764
CID:5150742
PubChem ID:89596291

(3-methoxyprop-1-yn-1-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • Boronic acid, B-(3-methoxy-1-propyn-1-yl)-
    • (3-methoxyprop-1-yn-1-yl)boronic acid
    • インチ: 1S/C4H7BO3/c1-8-4-2-3-5(6)7/h6-7H,4H2,1H3
    • InChIKey: QRNCAZFQVOVGGW-UHFFFAOYSA-N
    • SMILES: B(C#CCOC)(O)O

(3-methoxyprop-1-yn-1-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-147355-1.0g
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
1g
$0.0 2023-06-06
Enamine
EN300-147355-0.1g
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
0.1g
$175.0 2023-02-15
Enamine
EN300-147355-50mg
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
50mg
$359.0 2023-09-29
Enamine
EN300-147355-1000mg
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
1000mg
$428.0 2023-09-29
Enamine
EN300-147355-10.0g
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
10.0g
$855.0 2023-02-15
Enamine
EN300-147355-2.5g
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
2.5g
$389.0 2023-02-15
Enamine
EN300-147355-5000mg
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
5000mg
$1240.0 2023-09-29
Enamine
EN300-147355-10000mg
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
10000mg
$1839.0 2023-09-29
Enamine
EN300-147355-5.0g
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
5.0g
$576.0 2023-02-15
Enamine
EN300-147355-0.5g
(3-methoxyprop-1-yn-1-yl)boronic acid
1438888-08-4
0.5g
$190.0 2023-02-15

(3-methoxyprop-1-yn-1-yl)boronic acid 関連文献

(3-methoxyprop-1-yn-1-yl)boronic acidに関する追加情報

Comprehensive Overview of (3-methoxyprop-1-yn-1-yl)boronic acid (CAS No. 1438888-08-4)

(3-Methoxyprop-1-yn-1-yl)boronic acid (CAS No. 1438888-08-4) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of alkynyl boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its unique structure, featuring a methoxypropynyl group, enhances reactivity and selectivity in bond-forming processes, making it a valuable tool for chemists.

The growing demand for boronic acid-based reagents in drug discovery and agrochemical development has placed compounds like (3-methoxyprop-1-yn-1-yl)boronic acid at the forefront of research. Recent trends highlight its role in synthesizing biaryl compounds, which are critical in designing kinase inhibitors and anticancer agents. Researchers are increasingly exploring its applications in click chemistry and bioorthogonal reactions, aligning with the rise of targeted therapy and precision medicine.

From an industrial perspective, CAS 1438888-08-4 is gaining attention due to its compatibility with green chemistry principles. Its use in catalytic transformations reduces waste and energy consumption, addressing sustainability concerns. Laboratories and manufacturers frequently search for high-purity boronic acids to ensure reproducibility in reactions, underscoring the importance of reliable sourcing and characterization of this compound.

In material science, (3-methoxyprop-1-yn-1-yl)boronic acid contributes to the development of organic electronic materials, such as OLEDs and conductive polymers. Its ability to form stable covalent bonds with carbon-based frameworks makes it ideal for creating functionalized surfaces and nanostructures. This aligns with the surge in demand for flexible electronics and wearable technologies, where precise molecular engineering is paramount.

Analytical techniques like NMR spectroscopy, HPLC, and mass spectrometry are essential for verifying the purity and structure of 1438888-08-4. Quality control protocols often emphasize moisture-sensitive handling, as boronic acids are prone to hydrolysis. Storage under inert conditions (e.g., argon or nitrogen) is recommended to maintain stability, a detail frequently queried by end-users in online forums and technical databases.

The compound’s versatility extends to peptide modification and bioconjugation, where its alkynyl moiety enables selective labeling of biomolecules. This has implications for proteomics and diagnostic imaging, particularly in the context of antibody-drug conjugates (ADCs)—a hot topic in biopharmaceutical innovation. Searches for boronic acid click chemistry and ADC linkers often intersect with discussions about this reagent.

Regulatory and safety profiles of (3-methoxyprop-1-yn-1-yl)boronic acid are well-documented, emphasizing standard laboratory precautions. While not classified as hazardous, proper PPE (personal protective equipment) and ventilation are advised during handling. This pragmatic approach resonates with the broader shift toward responsible chemical management in academia and industry.

In summary, CAS 1438888-08-4 exemplifies the intersection of synthetic utility and interdisciplinary innovation. Its relevance to drug development, advanced materials, and sustainable chemistry ensures its continued prominence in scientific literature and commercial applications. As research evolves, this compound is poised to play a pivotal role in addressing challenges across life sciences and nanotechnology.

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